cIAP1 ligand 1 -

cIAP1 ligand 1

Catalog Number: EVT-2852211
CAS Number:
Molecular Formula: C31H42N4O6S
Molecular Weight: 598.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Programmed Death-Ligand 1 (PD-L1) is a protein that plays a crucial role in suppressing the immune system. In cancer, tumor cells often overexpress PD-L1, which allows them to evade destruction by the immune system. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Mechanism of Action

PD-L1 binds to its receptor, Programmed Death-1 (PD-1), on the surface of immune cells, particularly T cells. This interaction inhibits T cell activation and proliferation, effectively suppressing the immune response against the tumor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Applications
  • Atezolizumab: Approved for various cancers, including non-small cell lung cancer (NSCLC). []
  • Avelumab: Approved for metastatic urothelial carcinoma. []
  • Durvalumab: Approved for unresectable stage III NSCLC and advanced urothelial bladder cancer. [, ]
  • Pembrolizumab: Approved for various cancers, including NSCLC, recurrent glioblastoma, and gastric cancer. [, , , , , , , ]

Researchers are exploring combinations of PD-L1 inhibitors with other treatment modalities, such as chemotherapy, radiotherapy, and other immunotherapies, to enhance antitumor efficacy. [, , ] For example:

  • Combining ginseng polysaccharides with a PD-1 inhibitor showed promise in sensitizing NSCLC to immunotherapy by modulating gut microbiota. []
  • Transarterial chemoembolisation was found to enhance PD-1 and PD-L1 expression in hepatocellular carcinoma, suggesting potential for combination therapy. []
  • Radiation therapy combined with PD-L1 blockade using radiation-responsive nanocarriers demonstrated synergistic antitumor effects. []
Future Directions
  • Improving PD-L1 testing: Standardizing PD-L1 immunohistochemistry assays and exploring alternative methods to assess PD-L1 expression, such as liquid biopsies, to enhance patient selection for PD-1/PD-L1 inhibitors. [, , , , ]
  • Understanding mechanisms of resistance: Investigating the mechanisms underlying resistance to PD-1/PD-L1 blockade and developing strategies to overcome resistance. [, , ]
  • Developing novel combination therapies: Identifying optimal combinations of PD-L1 inhibitors with other therapies to enhance treatment efficacy and potentially expand the patient population benefiting from these treatments. [, , ]
  • Exploring PD-L1's role in other diseases: Investigating the potential role of PD-L1 in other diseases beyond cancer, such as autoimmune diseases and infectious diseases. [, ]

[1] ... [] ... [] ... [] ... [] ... [] ... [] ... [] ... [] ... [] ... [] ... [] ... [] ... [] ... [] ... [] ... [] ... [] ... [] ... [] ... [] ... [] ... [] ... [] ... [] ... [] ... [] ... [] ... [] ... [] ... [] ...

Nivolumab

Compound Description: Nivolumab is a fully human IgG4 monoclonal antibody that specifically blocks the programmed cell death protein 1 (PD-1) receptor. [] It prevents PD-1 from interacting with its ligands, PD-L1 and PD-L2, thereby inhibiting the suppression of T-cell activation and promoting anti-tumor immune responses. Nivolumab has demonstrated efficacy in treating various cancers, including advanced non-small cell lung cancer (NSCLC), melanoma, and urothelial cancer. [, , ]

Pembrolizumab

Compound Description: Pembrolizumab is a humanized IgG4 monoclonal antibody that also targets the PD-1 receptor. [, , ] Similar to Nivolumab, it blocks the interaction between PD-1 and its ligands (PD-L1 and PD-L2), enhancing T-cell activation and promoting anti-tumor immunity. [] Pembrolizumab has shown clinical efficacy against a wide range of cancers, including melanoma, NSCLC, and head and neck squamous cell carcinoma. [, , , , , ]

Atezolizumab

Compound Description: Atezolizumab is a humanized monoclonal antibody that specifically targets programmed death-ligand 1 (PD-L1). [] By binding to PD-L1, Atezolizumab prevents its interaction with PD-1, blocking the inhibitory signal that suppresses T-cell activation. [] This mechanism enhances the immune system's ability to recognize and eliminate tumor cells. Atezolizumab has demonstrated clinical benefit in various cancers, including urothelial carcinoma and NSCLC. []

Durvalumab

Compound Description: Durvalumab is another human monoclonal antibody that targets PD-L1, preventing its interaction with PD-1 and CD80. [] This inhibition blocks the immunosuppressive signals mediated by PD-L1, enhancing T-cell activation and promoting anti-tumor immune responses. Durvalumab has shown clinical efficacy in various cancers, including urothelial bladder cancer and NSCLC. [, ]

Avelumab

Compound Description: Avelumab is a fully human anti-PD-L1 IgG1 monoclonal antibody. [] By binding to PD-L1, Avelumab blocks its interaction with PD-1, inhibiting the suppression of T-cell activation. [] This mechanism enhances the ability of the immune system to target and destroy tumor cells. Avelumab has shown promise in treating various cancers, including Merkel cell carcinoma and urothelial carcinoma. []

Biphenyl Pyridines (Specifically Compound 24)

Compound Description: Researchers have identified a series of novel biphenyl pyridines as small-molecule inhibitors of the PD-1/PD-L1 interaction. [] Among these compounds, Compound 24 (2-(((2-methoxy-6-(2-methyl-[1,1'-biphenyl]-3-yl)pyridin-3-yl)methyl)amino)ethan-1-ol) exhibits potent inhibitory activity with an IC50 value of 3.8 ± 0.3 nM. [] Compound 24 disrupts the PD-1/PD-L1 interaction, enhancing the killing activity of tumor cells by immune cells. [] Furthermore, it demonstrates favorable pharmacokinetic properties and significant in vivo antitumor activity. []

Resorcinol Dibenzyl Ethers (Specifically NP19)

Compound Description: Researchers have explored novel small-molecule compounds, including resorcinol dibenzyl ethers, for their inhibitory activity against the PD-1/PD-L1 pathway. [] Among them, NP19 emerged as a potent inhibitor, exhibiting an IC50 value of 12.5 nM in homogenous time-resolved fluorescence binding assays. [] NP19 effectively disrupts the PD-1/PD-L1 interaction, enhancing the immune system's ability to target tumor cells. []

Properties

Product Name

cIAP1 ligand 1

IUPAC Name

tert-butyl N-[(2S)-1-[[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate

Molecular Formula

C31H42N4O6S

Molecular Weight

598.8 g/mol

InChI

InChI=1S/C31H42N4O6S/c1-19(34(5)30(40)41-31(2,3)4)27(38)33-25(20-11-7-6-8-12-20)29(39)35-16-10-15-24(35)28-32-23(18-42-28)26(37)21-13-9-14-22(36)17-21/h9,13-14,17-20,24-25,36H,6-8,10-12,15-16H2,1-5H3,(H,33,38)/t19-,24-,25-/m0/s1

InChI Key

SPXBMEKMIPOEMC-LQGLAIQGSA-N

SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OC(C)(C)C

Solubility

not available

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OC(C)(C)C

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OC(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.